molecular formula C9H9ClF3NO B7805918 3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B7805918
M. Wt: 239.62 g/mol
InChI Key: BOSGPYRRGTWZSY-UHFFFAOYSA-N
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Description

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a propan-2-yloxy group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, isopropanol, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature and pressure conditions.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols). The reactions are typically carried out in polar aprotic solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chloro and propan-2-yloxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(propan-2-yloxy)phenylmethanol: This compound shares the chloro and propan-2-yloxy groups but lacks the trifluoromethyl group.

    3-Chloro-2-(propan-2-yloxy)aniline: Similar in structure but contains an amino group instead of the trifluoromethyl group.

    3-Chloro-2-methyl-N-{1-[4-(propan-2-yloxy)phenyl]ethyl}aniline: Contains a similar core structure with variations in the substituents.

Uniqueness

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound with significant potential in biological applications, particularly in the fields of agriculture and pharmaceuticals. Its unique structural features, including a chloro group, a trifluoromethyl group, and an isopropoxy group, contribute to its chemical reactivity and biological activity. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF₃N. The structural arrangement includes:

  • Chloro group at the 3-position
  • Trifluoromethyl group at the 5-position
  • Isopropoxy group at the 2-position

These substituents enhance the compound's lipophilicity and reactivity, making it a valuable candidate for various biological studies.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:

  • Starting Materials : 3-chloropyridine, isopropanol, and trifluoromethylating agents.
  • Reaction Conditions : Utilization of bases like sodium hydride or potassium carbonate in organic solvents such as DMF or THF.
  • Purification Techniques : Column chromatography or recrystallization to achieve high purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Herbicidal Properties

Similar compounds with trifluoromethyl substitutions have demonstrated herbicidal effects. Studies suggest that this compound may inhibit plant growth, making it a candidate for herbicide development.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial and antifungal properties. Its unique functional groups may interact with microbial cell membranes or specific enzymes, leading to inhibition of growth .

The biological activity of this compound can be attributed to:

  • Binding Affinity : The compound can bind to enzymes or receptors, altering their activity.
  • Cell Penetration : The trifluoromethyl group enhances its ability to penetrate cell membranes.
  • Functional Group Interactions : The combination of chloro and isopropoxy groups contributes to its specificity and potency against biological targets .

Case Studies

  • Herbicidal Efficacy : Research on similar trifluoromethylpyridines has shown effective inhibition of specific weed species, suggesting that this compound may offer similar results in agricultural applications .
  • Antimicrobial Testing : In vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, warranting further exploration into the efficacy of this specific compound .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-Chloro-5-(trifluoromethyl)pyridineLacks isopropoxy groupIntermediate in agrochemicals
4-Chloro-3-(trifluoromethyl)pyridineDifferent chlorine positioningDistinct biological activity
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylateContains thiazole ringDifferent reactivity patterns

This table highlights how the unique combination of functional groups in this compound may confer specific biological activities not present in its analogs.

Properties

IUPAC Name

3-chloro-2-propan-2-yloxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGPYRRGTWZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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